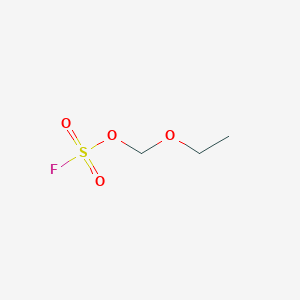![molecular formula C11H10Cl2N2O3 B14306602 1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride CAS No. 113369-12-3](/img/structure/B14306602.png)
1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is a chemical compound with a unique structure featuring two pyridin-1-ium groups linked by a carbonylbis(oxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride typically involves the reaction of pyridine derivatives with carbonyl-containing reagents under controlled conditions. One common method includes the use of pyridine and phosgene (carbonyl chloride) in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The pyridin-1-ium groups can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the pyridin-1-ium groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Applications De Recherche Scientifique
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Carbonylbis(oxy)]dipyrrolidine: Similar structure but with pyrrolidine groups instead of pyridin-1-ium.
1,1’-[Carbonylbis(oxy)]di(2(1H)-pyridinone): Contains pyridinone groups instead of pyridin-1-ium
Uniqueness
1,1’-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of pyridin-1-ium groups allows for unique interactions with biological molecules and makes it a valuable tool in various research applications .
Propriétés
Numéro CAS |
113369-12-3 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O3 |
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
dipyridin-1-ium-1-yl carbonate;dichloride |
InChI |
InChI=1S/C11H10N2O3.2ClH/c14-11(15-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;;/h1-10H;2*1H/q+2;;/p-2 |
Clé InChI |
ZAPKCDQRCGBKGO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C=C1)OC(=O)O[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

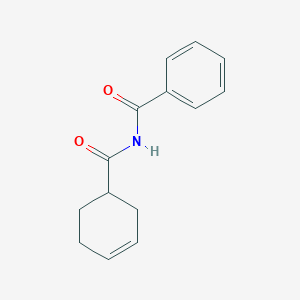

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
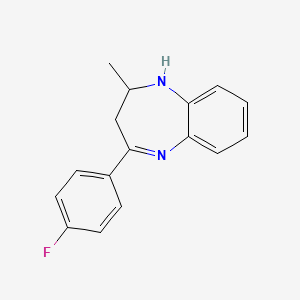
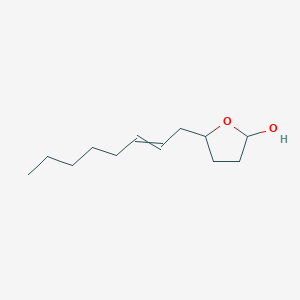
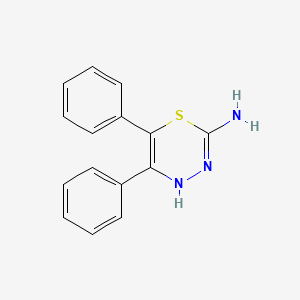
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
